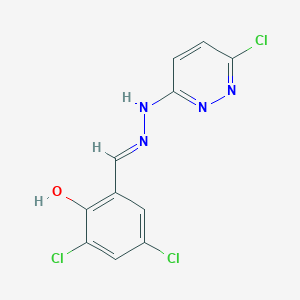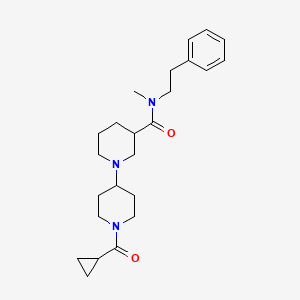![molecular formula C21H17BrN2O2 B6138729 N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide](/img/structure/B6138729.png)
N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential use in scientific research. BMB is a small molecule that has been found to have a number of interesting biochemical and physiological effects, which make it an attractive target for further investigation. In
Applications De Recherche Scientifique
N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide has been used in a number of scientific research applications, including as a tool to study protein-protein interactions. It has been found to bind to a specific region of the protein Hsp90, which is involved in a number of cellular processes, including protein folding and degradation. N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide has also been used to study the role of Hsp90 in cancer cells, as it has been found to inhibit the growth of certain types of cancer cells.
Mécanisme D'action
The mechanism of action of N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide is thought to involve the binding of the compound to the ATP-binding site of Hsp90. This binding prevents the protein from functioning properly, leading to a number of downstream effects. For example, the inhibition of Hsp90 can lead to the degradation of client proteins, which are proteins that rely on Hsp90 for proper folding and stability.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide has been found to have a number of interesting biochemical and physiological effects. For example, it has been shown to induce the expression of heat shock proteins, which are involved in protecting cells from various stressors. N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide has also been found to inhibit the activity of certain enzymes, including tyrosine kinases, which are involved in a number of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide in lab experiments is that it is a small molecule that is relatively easy to synthesize and purify. It has also been found to have a high affinity for Hsp90, which makes it a useful tool for studying the protein. However, one limitation of using N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide is that it can have off-target effects, which can complicate data interpretation.
Orientations Futures
There are a number of future directions for research involving N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide. One area of interest is the development of analogs of N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide that have improved potency and selectivity for Hsp90. Another area of interest is the use of N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide as a tool to study the role of Hsp90 in various disease states, including cancer and neurodegenerative diseases. Additionally, N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide could be used to study the role of Hsp90 in the immune system, as it has been found to be involved in the regulation of immune cell function.
Méthodes De Synthèse
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide involves a multi-step process that starts with the reaction of 3-bromobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-aminophenyl)-3-methylbenzamide in the presence of a base to yield N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide. The final product is purified by column chromatography to obtain a pure compound.
Propriétés
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c1-14-12-18(23-21(26)16-8-5-9-17(22)13-16)10-11-19(14)24-20(25)15-6-3-2-4-7-15/h2-13H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIOXYYMDJZUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzamido-3-methylphenyl)-3-bromobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6138652.png)
![4-methyl-N'-{[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6138660.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B6138668.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2,6-trimethyl-4-pyrimidinecarboxamide](/img/structure/B6138671.png)
![4-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B6138676.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(1-methylbutyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6138692.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6138699.png)
![3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B6138715.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide](/img/structure/B6138736.png)

![[5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-methoxyphenyl)methanone](/img/structure/B6138754.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6138759.png)